N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involves complex organic reactions. For example, the synthesis of related N-halogeno compounds and N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides involves the use of specific reagents and catalysts under controlled conditions to achieve the desired molecular structure. These processes highlight the intricate steps and conditions required to synthesize such compounds, including the use of catalysts like trifluoroacetic acid and specific reaction mechanisms like the Dakin–West reaction (Banks et al., 1996); (Tian et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the crystal structure of related compounds provides insights into the spatial arrangement of atoms and the molecular geometry, which are critical for understanding the chemical behavior and reactivity of the compound (Ping, 2007).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, which are influenced by their functional groups and molecular structure. For example, acetamide derivatives like N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide undergo specific reactions based on their active sites, which can be utilized in synthetic chemistry to create more complex molecules or to modify the compound's properties for specific applications (Ping, 2007).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-2-4-13(5-3-12)16-8-9-19(26)24(23-16)11-18(25)22-17-7-6-14(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAUFGODQRRTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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